molecular formula C6H14ClNO2 B2566750 rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-olhydrochloride,trans CAS No. 2418596-50-4

rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-olhydrochloride,trans

Cat. No.: B2566750
CAS No.: 2418596-50-4
M. Wt: 167.63
InChI Key: PHBBEOAPEUGADX-JBUOLDKXSA-N
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Description

Rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-olhydrochloride,trans is a chemical compound with significant biological activity. It is known for its unique structure and properties, making it a valuable compound in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-olhydrochloride,trans typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and other steps to achieve the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-olhydrochloride,trans undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-olhydrochloride,trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-olhydrochloride,trans involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Rac-(3R,4S)-4-amino-2,2-dimethyloxolan-3-olhydrochloride,trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-amino-2,2-dimethyloxolan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2)5(8)4(7)3-9-6;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBBEOAPEUGADX-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CO1)N)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](CO1)N)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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